S-[(4-Methoxyphenyl)methyl] ethanethioate
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Overview
Description
S-[(4-Methoxyphenyl)methyl] ethanethioate is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.26600 g/mol . It is known for its unique structure, which includes a methoxyphenyl group attached to an ethanethioate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-[(4-Methoxyphenyl)methyl] ethanethioate can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzyl bromide with thioacetic acid in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-[(4-Methoxyphenyl)methyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a catalyst and are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-[(4-Methoxyphenyl)methyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of S-[(4-Methoxyphenyl)methyl] ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to sulfur metabolism and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
S-(4-Methoxyphenyl) ethanethioate: Similar structure but lacks the methoxy group.
4-Methoxybenzylthioacetate: Contains a thioacetate group attached to a methoxybenzyl moiety.
Ethanethioic acid, S-(4-methoxyphenyl) ester: Another name for a similar compound with slight structural variations.
Uniqueness
S-[(4-Methoxyphenyl)methyl] ethanethioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
102607-00-1 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-[(4-methoxyphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H12O2S/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
MRSZZJSICSXHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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